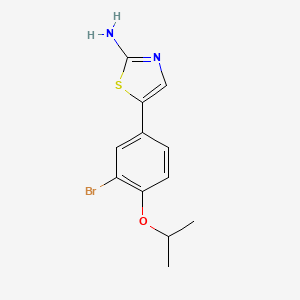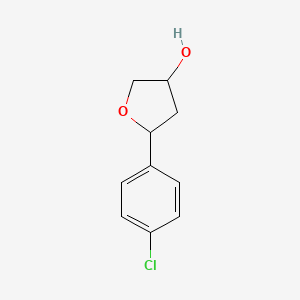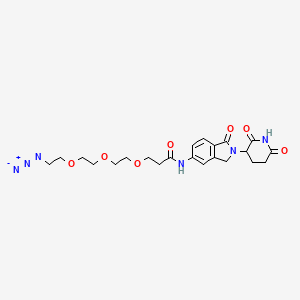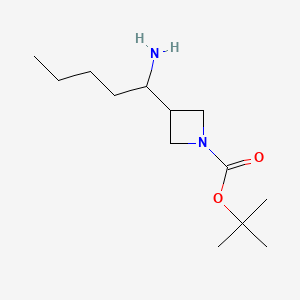
5-(3-Bromo-4-isopropoxyphenyl)thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Bromo-4-isopropoxyphenyl)thiazol-2-amine is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromine atom and an isopropoxy group attached to a phenyl ring, which is further connected to a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromo-4-isopropoxyphenyl)thiazol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-4-isopropoxybenzaldehyde and thioamide.
Formation of Thiazole Ring: The aldehyde group of 3-bromo-4-isopropoxybenzaldehyde reacts with thioamide under acidic conditions to form the thiazole ring.
Amination: The resulting thiazole intermediate undergoes amination to introduce the amine group at the 2-position of the thiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Bromo-4-isopropoxyphenyl)thiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazole ring.
Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazole derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 5-(3-Bromo-4-isopropoxyphenyl)thiazol-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can interfere with cellular pathways, such as DNA replication and protein synthesis, which are crucial for the survival and proliferation of microbial and cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-4-isopropyl-1,3-thiazol-2-amine: Similar in structure but lacks the isopropoxy group.
5-Bromo-4-cyclopropyl-1,3-thiazol-2-amine: Contains a cyclopropyl group instead of an isopropoxy group.
5-Bromo-4-tert-butyl-1,3-thiazol-2-amine: Features a tert-butyl group in place of the isopropoxy group.
Uniqueness
5-(3-Bromo-4-isopropoxyphenyl)thiazol-2-amine is unique due to the presence of both the bromine atom and the isopropoxy group on the phenyl ring. This combination of functional groups can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its antimicrobial and anticancer properties compared to similar compounds .
Propriétés
Formule moléculaire |
C12H13BrN2OS |
|---|---|
Poids moléculaire |
313.22 g/mol |
Nom IUPAC |
5-(3-bromo-4-propan-2-yloxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H13BrN2OS/c1-7(2)16-10-4-3-8(5-9(10)13)11-6-15-12(14)17-11/h3-7H,1-2H3,(H2,14,15) |
Clé InChI |
WKEDXXHYHDLGGE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=C(C=C1)C2=CN=C(S2)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl 8-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B14780029.png)
![2-amino-N-[(2,3-dichlorophenyl)methyl]-N-methylpropanamide](/img/structure/B14780037.png)
![1-[Phenyl(3,4,5-trimethoxyphenyl)methyl]-1,4-diazepane](/img/structure/B14780043.png)


![4H,6H-Indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium, 2-(4-chlorophenyl)-5a,10b-dihydro-, (5aR,10bS)-](/img/structure/B14780053.png)

![2-amino-N-cyclopropyl-N-[(3-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B14780075.png)




